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Compound of Interest

3-(N-Acetyl-N-
Compound Name:
ethylamino)pyrrolidine

Cat. No.: B057440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds
with the molecular formula C8H16N20. It details experimental protocols for key analytical
techniques, presents quantitative data for representative isomers, and visualizes relevant
workflows and biological pathways.

Introduction to C8H16N20O Isomers

The molecular formula C8H16N20 encompasses a diverse range of structural isomers with
varied functional groups and potential applications. These include, but are not limited to,
acrylamide derivatives, substituted ureas, and cyclic compounds. The specific arrangement of
atoms within these isomers dictates their physicochemical properties and biological activities.
Acrylamide-containing isomers are of particular interest in materials science and drug
development, often utilized in polymer synthesis and as covalent modifiers of biological targets.
Urea-based isomers also present a rich field for investigation, with applications ranging from
medicinal chemistry to agriculture.

This guide focuses on the detailed characterization of several representative C8BH16N20
iIsomers, providing the necessary data and methodologies for their identification and further
study.
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Physicochemical and Spectroscopic Data of
Representative CBH16N20 Isomers

The following tables summarize key quantitative data for prominent isomers of CBH16N20,

facilitating easy comparison of their properties.

Table 1: Physical and Chemical Properties of CBH16N20 Isomers

N,N- N-(2- .
. . . . 1,3-Di-tert-
Property Dimethylaminopro (dimethylamino)eth
. i butylurea[2]

pyl acrylamide[1] yl)methacrylamide
CAS Number 3845-76-9[1] 13081-44-2 5336-24-3
Molecular Weight (

156.23[1] 156.23 172.27
g/mol)
Physical State Liquid Solid[2]
Boiling Point (°C) 134 °C at 2 mmHg
Density (g/mL) 0.94 at 25 °C 0.9021
Refractive Index 1.479 at 20 °C
Water Solubility Completely soluble Very limited[2]

Table 2: 1H NMR Spectroscopic Data (CDCls, 400 MHz)
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Chemical Shift . . .
Isomer Multiplicity Integration Assignment
(3) ppm
N,N-

) ) =CH: (trans to
Dimethylaminopr  6.28 dd 1H c=0)
opyl acrylamide -
6.10 dd 1H -CH= (vinyl)

=CH: (cis to
5.62 dd 1H

C=0)
3.35 q 2H -NH-CHa-
2.35 t 2H -CH2-N(CHs3)2
2.22 S 6H -N(CHs)2
1.70 p 2H -CH2-CH2-CHa-
N-(2-
(dimethylamino)e

6.70 brs 1H -NH-

thyl)methacrylam
ide

=CH: (cis to
5.65 S 1H

CHs)

=CH: (trans to
5.30 S 1H

CHs)
3.40 q 2H -NH-CH2-
2.48 t 2H -CH2-N(CHs)2
2.25 S 6H -N(CHs)2
1.95 s 3H -C(=C)-CHs

Table 3: 3C NMR Spectroscopic Data (CDCls, 100 MHZz)
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Isomer Chemical Shift (6) ppm Assignment
N,N-Dimethylaminopropyl

acrylamide ' - 165.8 c=0
131.1 -CH=

125.9 =CH:

57.2 -CH2-N(CHs)2

45.3 -N(CH3)2

37.8 -NH-CHa-

27.0 -CH2-CH2-CH2-

N-(2-

(dimethylamino)ethyl)methacry  168.5 C=0
lamide

140.2 -C(=C)-

119.0 =CH:z

58.0 -CH2-N(CHs)2

45.4 -N(CHs)2

375 -NH-CHa-

18.6 -C(=C)-CHs

Table 4: FT-IR Spectroscopic Data (Liquid Film/KBr Pellet)
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Isomer Wavenumber (cm~—?) Assighment
::;Zrizjéhylamimpmpyl 3290 (br) N-H stretch
3080, 3030 =C-H stretch

2940, 2860, 2820, 2770 C-H stretch (aliphatic)

1655 (s) C=0 stretch (Amide I)

1625 (m) C=C stretch

1550 (s) N-H bend (Amide II)

985, 960 =C-H bend (out-of-plane)

N-(2-

(dimethylamino)ethyl)methacry 3300 (br) N-H stretch
lamide

3100 =C-H stretch

2950, 2865, 2825, 2775

C-H stretch (aliphatic)

1660 (s) C=0 stretch (Amide I)
1630 (m) C=C stretch

1540 (s) N-H bend (Amide II)

940 =C-H bend (out-of-plane)

Table 5: Mass Spectrometry Data (Electron lonization)

Isomer

Key Fragments (m/z) and Relative

Intensities

N,N-Dimethylaminopropyl acrylamide

156 [M]*, 112, 98, 85, 71, 58 (base peak)

N-(2-(dimethylamino)ethyl)methacrylamide

156 [M]*, 112, 98, 85, 71, 58 (base peak)

Experimental Protocols
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Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified C8BH16N20 isomer in approximately
0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de, D20) in a clean, dry NMR tube. Add
a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e 1H NMR Acquisition:

o Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field
spectrometer.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-64 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

o Alarger number of scans (e.g., 1024 or more) is usually required due to the lower natural
abundance of 13C.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR (Optional but Recommended):

o For unambiguous structure elucidation, acquire 2D NMR spectra such as COSY
(Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear
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Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:
e Sample Preparation:

o Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates
to create a thin film.

o Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg
of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic
press. Alternatively, a Nujol mull can be prepared.

e Spectrum Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

e Data Analysis:

o lIdentify the characteristic absorption bands corresponding to different functional groups
(e.g., C=0, N-H, C=C, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For
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less volatile or thermally labile compounds, direct infusion with Electrospray lonization (ESI)
or Matrix-Assisted Laser Desorption/lonization (MALDI) may be used.

e |onization:

o Electron lonization (EIl): The sample is bombarded with high-energy electrons (typically 70
eV), causing ionization and extensive fragmentation. This is useful for structural
elucidation.

o Electrospray lonization (ESI): A soft ionization technique that produces protonated or
deprotonated molecular ions with minimal fragmentation, ideal for accurate molecular
weight determination.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection and Data Analysis: The detector records the abundance of each ion, generating a
mass spectrum. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.

Synthesis Protocols

The following are general protocols for the synthesis of acrylamide and urea derivatives.

Synthesis of N-substituted Acrylamides

A common method for synthesizing N-substituted acrylamides is the reaction of an amine with
acryloyl chloride.

Protocol:

o Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2
equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert
atmosphere.

e Cool the mixture to 0 °C in an ice bath.

e Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.
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» Allow the reaction to warm to room temperature and stir for 2-4 hours.
e Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Ureas

Substituted ureas can be synthesized by reacting an isocyanate with an amine.
Protocol:
e Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

o Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The
reaction is often exothermic.

e Stir the reaction mixture for 1-3 hours.

« If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the
solvent under reduced pressure.

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
obtain the pure urea derivative.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for
compound characterization and a relevant biological signaling pathway.
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Caption: A generalized experimental workflow for the synthesis and characterization of organic

compounds.

Acrylamide derivatives are known to interact with various biological pathways, often through

covalent modification of cysteine residues in proteins. One such pathway involves the
transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Keapl
(Kelch-like ECH-associated protein 1). Electrophilic compounds like acrylamides can react with

cysteine residues on Keapl, leading to the release and activation of Nrf2.[3][4][5]
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Caption: The Keapl1-Nrf2 signaling pathway and its modulation by electrophilic acrylamide
derivatives.
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Conclusion

The comprehensive characterization of CBH16N20 isomers requires a multi-faceted analytical
approach. This guide has provided detailed experimental protocols for NMR, FT-IR, and mass
spectrometry, along with tabulated spectroscopic and physical data for representative isomers.
The inclusion of synthetic methodologies and visualization of a key biological pathway offers a
robust framework for researchers in drug discovery and materials science. The data and
protocols presented herein should facilitate the unambiguous identification of known
C8H16N20 isomers and provide a solid foundation for the characterization of novel
compounds with this molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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